Cas no 88980-21-6 ((1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid)

(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- Bicyclo[2.2.1]heptane-2-carboxylic acid, 2-amino-1,7,7-trimethyl-, exo-
- (1R,2R,4R)-2-AMINO-1,7,7-TRIMETHYLBICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
- FCH3956759
- (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid
-
- インチ: 1S/C11H19NO2/c1-9(2)7-4-5-10(9,3)11(12,6-7)8(13)14/h7H,4-6,12H2,1-3H3,(H,13,14)/t7-,10-,11+/m1/s1
- InChIKey: JZJKRUCQCUXZTD-ONOSFVFSSA-N
- SMILES: OC([C@]1(C[C@H]2CC[C@]1(C)C2(C)C)N)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 300
- トポロジー分子極性表面積: 63.3
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-144879-1.0g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 1g |
$2683.0 | 2023-06-08 | ||
Enamine | EN300-144879-0.5g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 0.5g |
$2576.0 | 2023-06-08 | ||
Enamine | EN300-144879-50mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 50mg |
$2254.0 | 2023-09-29 | ||
Enamine | EN300-144879-500mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 500mg |
$2576.0 | 2023-09-29 | ||
Enamine | EN300-144879-10000mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 10000mg |
$11537.0 | 2023-09-29 | ||
Enamine | EN300-144879-0.1g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 0.1g |
$2361.0 | 2023-06-08 | ||
Enamine | EN300-144879-10.0g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 10g |
$11537.0 | 2023-06-08 | ||
Enamine | EN300-144879-0.25g |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 0.25g |
$2468.0 | 2023-06-08 | ||
Enamine | EN300-144879-100mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 100mg |
$2361.0 | 2023-09-29 | ||
Enamine | EN300-144879-5000mg |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
88980-21-6 | 5000mg |
$7780.0 | 2023-09-29 |
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acid 関連文献
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Ling-Bao Xing,Xiao-Jun Wang,Cheng-Juan Wu,Bin Chen,Hai-Feng Ji,Li-Zhu Wu,Chen-Ho Tung Anal. Methods, 2017,9, 3356-3360
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Hossein Yadegari,Andrew Lushington,Qian Sun,Ruying Li,Tsun-Kong Sham,Xueliang Sun Energy Environ. Sci., 2017,10, 286-295
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo2.2.1heptane-2-carboxylic acidに関する追加情報
Chemical Profile of (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic Acid (CAS No. 88980-21-6)
The compound (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid, identified by its CAS number 88980-21-6, is a structurally intriguing molecule with significant implications in the field of pharmaceutical chemistry and bioorganic synthesis. This bicyclic amine derivative exhibits a complex three-dimensional framework due to its fused cyclopropane and cyclopentane rings, which contributes to its unique physicochemical properties and potential biological activities. The presence of multiple stereocenters at the positions 1, 2, and 4 further enhances its synthetic diversity and functionalization possibilities.
In recent years, the study of such highly substituted bicyclic systems has garnered considerable attention due to their resemblance to natural products and their potential as scaffolds for drug discovery. The specific configuration of the stereocenters in (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid not only influences its conformational preferences but also modulates its interactions with biological targets. This has led to its exploration as a precursor in the synthesis of more complex molecules with tailored pharmacological properties.
One of the most compelling aspects of this compound is its utility in constructing intricate molecular architectures that mimic natural products. For instance, thebicyclo[2.2.1]heptane core is a common motif found in various bioactive compounds, including some known for their antimicrobial and anti-inflammatory effects. The incorporation of an amine group at the 2-position and a carboxylic acid at the 1-position provides additional handles for further functionalization, enabling chemists to design derivatives with enhanced binding affinity or improved metabolic stability.
Recent advancements in synthetic methodologies have made it possible to access such complex structures with greater ease and efficiency. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly valuable in establishing the desired stereochemical purity of (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid. These methods not only streamline the synthesis but also allow for scalable production, which is crucial for both academic research and industrial applications.
From a biological perspective, theamino andcarboxylic acid functional groups offer multiple opportunities for interaction with biological targets. The amine can participate in hydrogen bonding or form salt bridges with positively charged residues in proteins or nucleic acids, while the carboxylic acid can engage in similar interactions or act as a proton acceptor/donor depending on the pH environment. This dual functionality makes the compound a promising candidate for developing novel therapeutic agents targeting various diseases.
Current research in this area is focused on leveraging computational chemistry tools to predict and optimize the biological activity of derivatives of (1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid. Molecular docking studies have been employed to identify potential binding pockets in target proteins and assess how different substituents might modulate binding affinity. Additionally, quantum mechanical calculations have provided insights into the electronic structure and reactivity of the molecule, guiding synthetic strategies for improving its pharmacological profile.
In parallel, experimental efforts have explored the pharmacological potential of this compound and its analogs. Preliminary studies suggest that certain derivatives exhibit interesting biological effects in vitro and in vivo models. For example, modifications at theaminogroup have been shown to influence receptor binding affinity significantly while maintaining structural integrity.[1] Similarly,carboxylic acid-based modifications have been investigated for their ability to enhance solubility or metabolic stability.[2] These findings underscore the importance of careful structural optimization in translating such scaffolds into viable drug candidates.
The versatility of(1R,2R,4R)-2-amino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid extends beyond pharmaceutical applications; it also finds utility in materials science and catalysis due to its rigid bicyclic framework and tunable electronic properties.[3] Researchers have explored its use as a ligand precursor for asymmetric catalysis or as a building block for supramolecular assemblies with unique physical properties.[4] Such interdisciplinary applications highlight the broad chemical appeal of this molecule.
Looking ahead, future research will likely focus on expanding the synthetic toolkit available for modifying this scaffold further.[5] Advances in flow chemistry and biocatalysis may enable more efficient production routes while maintaining high enantioselectivity.[6] Additionally,cAS no88980-21-6-derived compounds may be explored as probes to understand enzyme mechanisms or as leads for treating emerging therapeutic challenges.[7]The continued investigation into this class of molecules promises to yield valuable insights across multiple scientific disciplines.
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